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Z-VRPR-FMK (trifluoroacetate

salt)

Cat. No.: B1164508 Get Quote

Executive Summary
Z-VRPR-FMK is a peptide-based, irreversible inhibitor designed to target the paracaspase

activity of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). It is

a critical tool for dissecting the NF-κB signaling pathway, particularly in activated B-cell-like

diffuse large B-cell lymphoma (ABC-DLBCL).

However, users frequently encounter a "Permeability-Specificity Paradox." Due to the presence

of positively charged arginine residues, Z-VRPR-FMK exhibits poor cell permeability. This

forces researchers to use high concentrations (50–100 µM) to achieve intracellular efficacy,

pushing the compound into a range where the fluoromethyl ketone (FMK) warhead loses

selectivity and begins alkylating off-target cysteine proteases.

This guide provides a technical framework to distinguish bona fide MALT1 inhibition from off-

target noise.

Module 1: Specificity & Off-Target Profiling
Q1: Is Z-VRPR-FMK truly specific for MALT1?
Short Answer: Specificity is concentration-dependent. At concentrations <20 µM, it is highly

selective. At concentrations >50 µM, the risk of inhibiting other cysteine proteases (Cathepsins,

Calpains, and Caspases) increases significantly.
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Detailed Mechanism: Z-VRPR-FMK mimics the MALT1 substrate sequence (Val-Arg-Pro-Arg).

The FMK (fluoromethyl ketone) group is an electrophilic "warhead" that forms a covalent

thioether bond with the active site cysteine of the protease.

On-Target: Covalent modification of MALT1 (Cys464).

Off-Target: At high molarity, the FMK group becomes a "promiscuous alkylator." It can

irreversibly inhibit:

Cathepsin B & L: Lysosomal cysteine proteases. Inhibition leads to lysosomal swelling and

autophagy dysfunction.

Calpains: Calcium-dependent proteases involved in cytoskeletal remodeling.

Caspases: While Z-VRPR is optimized for MALT1, cross-reactivity with Caspase-3/8 can

occur at extreme doses (>100 µM), confounding apoptosis assays.
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Figure 1: Concentration-dependent selectivity profile. Green pathways represent the intended

mechanism; yellow/dotted pathways represent off-target effects driven by mass action at high
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concentrations.

Module 2: Troubleshooting Experimental Artifacts
Q2: My cells are dying rapidly (6-12h). Is this MALT1-
mediated apoptosis?
Analysis: Unlikely. MALT1 inhibition in ABC-DLBCL typically induces a cytostatic effect or slow

apoptosis (24–48h) via NF-κB suppression. Rapid cell death (<12h) often indicates:

Chemical Toxicity: The peptide or solvent (DMSO) concentration is too high.

Off-Target Cathepsin Inhibition: Blockage of lysosomal turnover can trigger rapid necrotic or

vacuolar cell death.

Diagnostic Protocol: The "Rescue" Control To confirm if the observed phenotype is MALT1-

dependent, you must demonstrate that the effect correlates with the inhibition of MALT1

substrates, not just cell viability.

Step Action Rationale

1 Titration
Perform a dose-response (1,

10, 50, 100 µM).

2 Western Blot
Blot for HOIL-1 or RelB

cleavage fragments.

3 Interpretation

If cell death occurs at 50 µM,

but RelB cleavage is fully

inhibited at 10 µM, the death at

50 µM is likely off-target

toxicity.

Q3: Why do I need such high concentrations (50-75 µM)
to see an effect?
Technical Insight: The Z-VRPR sequence contains two Arginine (Arg) residues. These are

positively charged and highly hydrophilic, making passive transport across the lipophilic cell
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membrane inefficient.

Consequence: The intracellular concentration is a fraction of the extracellular dose.

Alternative: Consider using Small Molecule Inhibitors (e.g., MI-2 or Mepazine) as a parallel

control. These are cell-permeable and bind MALT1 non-covalently, providing a distinct

chemical validation of your phenotype.

Module 3: Validation Protocols
Protocol: Specificity Validation Workflow
Objective: To distinguish MALT1 inhibition from general protease inhibition.

Reagents:

Z-VRPR-FMK (Target)[1][2][3][4][5][6][7]

Z-VAD-FMK (Pan-Caspase Control)[8][9]

E-64d (Cathepsin Control)

Antibodies: Anti-MALT1, Anti-BCL10, Anti-Cleaved Caspase-3.

Workflow Diagram:

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://scispace.com/pdf/specific-covalent-inhibition-of-malt1-paracaspase-suppresses-4k5e6xrwdt.pdf
https://www.medchemexpress.com/z-vrpr-fmk.html
https://q2ub.com/products/u82
https://www.medchemexpress.com/z-vrpr-fmk-tfa.html
https://www.caymanchem.com/product/19617/z-vrpr-fmk-trifluoroacetate-salt
https://www.fishersci.com/shop/products/malt1-inhibitor-z-vrpr-fmk/NC9073082
https://pmc.ncbi.nlm.nih.gov/articles/PMC6159983/
https://centaur.reading.ac.uk/102320/8/The%20FEBS%20Journal%20-%202022%20-%20Needs%20-%20Off%E2%80%90target%20inhibition%20of%20NGLY1%20by%20the%20polycaspase%20inhibitor%20Z%E2%80%90VAD%E2%80%90fmk%20induces%20cellular.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC545657/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Cell Treatment

Group A: Vehicle (DMSO)
Group B: Z-VRPR-FMK (20 µM)
Group C: Z-VRPR-FMK (75 µM)

Group D: MI-2 (2 µM - Positive Ctrl)

Harvest Lysates (24h)

WB: BCL10 Cleavage
(MALT1 Activity)

WB: Caspase-3 Cleavage
(Apoptosis/Off-Target)

Analyze
Ratios

Valid Result:
BCL10 Intact

Caspase-3 Low

Specific

Artifact:
BCL10 Intact

Caspase-3 High (at 75µM)

Off-Target

Click to download full resolution via product page

Figure 2: Decision tree for validating inhibitor specificity via Western Blot analysis.

Module 4: Stability & Handling FAQs
Q4: How stable is Z-VRPR-FMK in culture media?
Fact: Fluoromethyl ketones are reactive electrophiles. In aqueous media (pH 7.4), they are

susceptible to hydrolysis and reaction with serum proteins (albumin), reducing their effective

half-life.
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Recommendation: For experiments >24h, replenish the inhibitor by replacing the media with

fresh compound to maintain effective concentration.

Storage: Store stock solutions (DMSO) at -80°C. Avoid repeated freeze-thaw cycles, as

moisture entry hydrolyzes the FMK warhead, rendering it inactive (and potentially toxic due

to fluoroacetate release).

Q5: Can I use Z-VRPR-FMK in vivo?
Advisory:No. Z-VRPR-FMK is a tool compound for in vitro use only.

Bioavailability: Poor (due to peptide nature).

Metabolism: Rapidly degraded by serum proteases.

Toxicity: The FMK moiety can release fluoroacetate (a metabolic poison) upon extensive

degradation in vivo.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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